![molecular formula C21H19ClN2 B4853508 (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine
Overview
Description
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine, also known as CEC, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research chemical. CEC belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and cathinones.
Mechanism of Action
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine acts as a dopamine and norepinephrine reuptake inhibitor by binding to the transporters responsible for these neurotransmitters. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, resulting in increased neurotransmission. The exact mechanism of action of (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine on the serotonin transporter is not well understood.
Biochemical and Physiological Effects:
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been found to increase locomotor activity in rodents, similar to other psychoactive substances such as amphetamines and cathinones. It has also been found to increase heart rate and blood pressure in rodents. The effects of (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine on humans are not well understood.
Advantages and Limitations for Lab Experiments
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has the potential to be a useful research chemical due to its structural similarity to other psychoactive substances and its effects on the central nervous system. However, its use in lab experiments is limited by the lack of understanding of its effects on humans and the potential for abuse.
Future Directions
Future research on (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine should focus on its effects on serotonin and its potential as a treatment for psychiatric disorders such as depression and anxiety. The development of analogs of (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine with improved pharmacological properties should also be explored.
Scientific Research Applications
(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychoactive substances such as amphetamines and cathinones. (4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has also been found to have an affinity for the serotonin transporter, although its effects on serotonin are not well understood.
properties
IUPAC Name |
4-chloro-N-[(9-ethylcarbazol-3-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-13,23H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZZRJPBRNVVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(9-ethylcarbazol-3-yl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.